2-[3-Ethoxy-4-(2,2,2-trifluoroethoxy)phenyl]acetonitrile
Description
2-[3-Ethoxy-4-(2,2,2-trifluoroethoxy)phenyl]acetonitrile is a nitrile-containing aromatic compound featuring dual alkoxy substituents at the 3- and 4-positions of the phenyl ring. The 3-position is substituted with an ethoxy group (-OCH₂CH₃), while the 4-position bears a 2,2,2-trifluoroethoxy group (-OCH₂CF₃). This structural motif combines electron-donating (ethoxy) and electron-withdrawing (trifluoroethoxy) groups, which may influence its electronic properties, solubility, and reactivity. Fluorinated compounds like this are of interest in pharmaceutical and agrochemical research due to their enhanced metabolic stability, lipophilicity, and bioavailability .
Properties
IUPAC Name |
2-[3-ethoxy-4-(2,2,2-trifluoroethoxy)phenyl]acetonitrile | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C12H12F3NO2/c1-2-17-11-7-9(5-6-16)3-4-10(11)18-8-12(13,14)15/h3-4,7H,2,5,8H2,1H3 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
WBYXSJVUAPIXOE-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCOC1=C(C=CC(=C1)CC#N)OCC(F)(F)F | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C12H12F3NO2 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID201214523 | |
| Record name | 3-Ethoxy-4-(2,2,2-trifluoroethoxy)benzeneacetonitrile | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID201214523 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
259.22 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
1193388-18-9 | |
| Record name | 3-Ethoxy-4-(2,2,2-trifluoroethoxy)benzeneacetonitrile | |
| Source | CAS Common Chemistry | |
| URL | https://commonchemistry.cas.org/detail?cas_rn=1193388-18-9 | |
| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
| Record name | 3-Ethoxy-4-(2,2,2-trifluoroethoxy)benzeneacetonitrile | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID201214523 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Preparation Methods
The synthesis of 2-[3-Ethoxy-4-(2,2,2-trifluoroethoxy)phenyl]acetonitrile typically involves the reaction of 3-ethoxy-4-(2,2,2-trifluoroethoxy)benzaldehyde with a suitable nitrile source under specific reaction conditions . The reaction conditions often include the use of solvents such as ethanol or methanol, and catalysts like sodium or potassium carbonate. The reaction is usually carried out at elevated temperatures to ensure complete conversion of the starting materials .
Chemical Reactions Analysis
2-[3-Ethoxy-4-(2,2,2-trifluoroethoxy)phenyl]acetonitrile undergoes various chemical reactions, including:
Oxidation: This compound can be oxidized to form corresponding carboxylic acids using oxidizing agents like potassium permanganate or chromium trioxide.
Reduction: Reduction reactions can convert the nitrile group to primary amines using reducing agents such as lithium aluminum hydride or hydrogen in the presence of a catalyst.
Scientific Research Applications
Medicinal Chemistry
The unique structure of 2-[3-Ethoxy-4-(2,2,2-trifluoroethoxy)phenyl]acetonitrile allows it to interact with various biological targets, making it a candidate for therapeutic applications:
- Calcium Receptor Modulation: Preliminary studies suggest that this compound may influence calcium homeostasis, potentially aiding in conditions like hyperparathyroidism and osteoporosis. The trifluoroethoxy group enhances its interaction with calcium receptors, mimicking natural substrates.
- Antimicrobial Activity: The compound has demonstrated significant antimicrobial effects against pathogens such as Staphylococcus aureus and Escherichia coli, indicating its potential for therapeutic use in treating infections.
Organic Synthesis
The compound is utilized in the synthesis of complex organic molecules through innovative techniques such as microfluidic synthesis. This method allows for:
- Efficient Production: Microfluidic synthesis enables rapid and controlled production of organic compounds, improving reaction efficiency and yield .
- Modification of Biological Activity: The synthesis process allows for structural modifications that can enhance the compound’s therapeutic properties or create derivatives with varied biological activities .
The following table summarizes the biological activities observed for this compound:
| Activity | Description |
|---|---|
| Antimicrobial | Effective against Staphylococcus aureus and Escherichia coli at low concentrations. |
| Cytotoxic Effects | Induces apoptosis in BEL-7404 human hepatoma cells via caspase pathway activation. |
| Enzyme Modulation | Acts as a competitive inhibitor of cytochrome P450 enzymes affecting drug metabolism. |
Antimicrobial Activity Study
A study evaluated the antimicrobial efficacy of 2-[3-Ethoxy-4-(2,2,2-trifluoroethoxy)phenyl]acetonitrile against common bacterial strains. Results indicated significant inhibition at low concentrations, suggesting its potential as a therapeutic agent in infectious diseases.
Cytotoxic Effects in Cancer Cells
In vitro experiments demonstrated that the compound induced apoptosis in human hepatoma cells. The mechanism involved activation of caspase pathways leading to programmed cell death, highlighting its potential role in cancer therapy .
Mechanism of Action
The mechanism of action of 2-[3-Ethoxy-4-(2,2,2-trifluoroethoxy)phenyl]acetonitrile involves its interaction with specific molecular targets and pathways. The compound can bind to enzymes or receptors, modulating their activity and leading to various biological effects. The exact molecular targets and pathways involved depend on the specific application and context of use .
Comparison with Similar Compounds
Table 1: Substituent Comparison
*Note: The molecular formula and weight of the target compound are inferred based on structural similarity to analogs.
Key Comparative Insights
Electronic and Steric Effects
- Trifluoroethoxy vs. Difluoroethoxy: The trifluoroethoxy group in the target compound and analogs introduces stronger electron-withdrawing effects compared to the difluoroethoxy group in .
- Ethoxy vs. Methoxy/Chloro : The ethoxy group in the target compound is less electron-donating than methoxy (-OCH₃) but more sterically bulky. The chloro substituent in adds both electron-withdrawing character and increased molecular weight, which may affect solubility and toxicity profiles.
Physicochemical Properties
- Lipophilicity: The trifluoroethoxy group increases lipophilicity (logP) compared to non-fluorinated or difluoroethoxy analogs, enhancing membrane permeability .
- Molecular Weight : The target compound’s estimated molecular weight (~262.2 g/mol) is higher than its methoxy analog (245.2 g/mol ) but lower than the chloro-substituted derivative (281.65 g/mol ).
Biological Activity
Overview
2-[3-Ethoxy-4-(2,2,2-trifluoroethoxy)phenyl]acetonitrile is an organic compound with the molecular formula CHFNO and a molecular weight of 259.22 g/mol. This compound has garnered attention for its diverse biological activities, which include enzyme modulation, cellular signaling interference, and potential therapeutic applications.
The compound interacts with various biomolecules through hydrogen bonding and hydrophobic interactions. Its trifluoroethoxy group enhances lipophilicity, facilitating membrane penetration and influencing cellular processes.
Key Properties:
- Molecular Weight: 259.22 g/mol
- IUPAC Name: 2-[3-ethoxy-4-(2,2,2-trifluoroethoxy)phenyl]acetonitrile
- Chemical Structure:
The biological activity of 2-[3-Ethoxy-4-(2,2,2-trifluoroethoxy)phenyl]acetonitrile is primarily mediated through its interaction with enzymes and receptors. It may act as an inhibitor or activator depending on the target:
- Enzyme Interaction: The compound can inhibit specific enzymes involved in metabolic pathways.
- Cell Signaling Modulation: It influences signaling pathways that regulate gene expression and cellular metabolism.
- Membrane Interaction: Alters membrane fluidity and permeability affecting ion transport.
Biological Activity Data
The following table summarizes the biological activities observed for this compound:
Case Studies
-
Antimicrobial Activity:
A study demonstrated that 2-[3-Ethoxy-4-(2,2,2-trifluoroethoxy)phenyl]acetonitrile exhibited significant antimicrobial effects against Staphylococcus aureus and Escherichia coli. The compound was effective at low concentrations, indicating potential for therapeutic use in infections. -
Cytotoxic Effects:
In vitro studies showed that the compound induced apoptosis in BEL-7404 human hepatoma cells. The mechanism involved the activation of caspase pathways leading to programmed cell death. -
Enzyme Modulation:
Research indicated that the compound acts as a competitive inhibitor of certain cytochrome P450 enzymes, affecting drug metabolism and clearance in liver tissues.
Research Findings
Recent findings highlight the potential of 2-[3-Ethoxy-4-(2,2,2-trifluoroethoxy)phenyl]acetonitrile in various fields:
- Proteomics Applications: Utilized in proteomics to study protein interactions due to its ability to modify protein structures.
- Therapeutic Candidate: Investigated as a lead compound for developing new antibiotics and anticancer agents.
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
